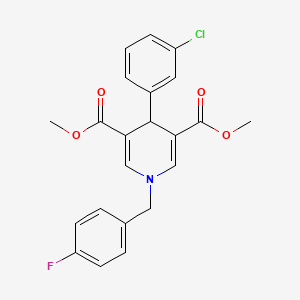![molecular formula C19H24N2O3 B4731968 1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4731968.png)
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine
Overview
Description
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. FMP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine exerts its pharmacological effects by binding to specific receptors in the CNS. Research has shown that this compound has a high affinity for 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, behavior, and cognition (Mori et al., 2017). This compound also modulates the activity of the GABA system by enhancing GABAA receptor-mediated chloride ion influx, resulting in increased inhibitory neurotransmission (Sakamoto et al., 2016).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Research has shown that this compound increases the release of dopamine and serotonin in the prefrontal cortex and striatum, which are brain regions involved in the regulation of mood, behavior, and cognition (Mori et al., 2017). This compound also enhances the activity of the GABA system by increasing the frequency of GABAA receptor-mediated chloride ion influx, resulting in increased inhibitory neurotransmission (Sakamoto et al., 2016).
Advantages and Limitations for Lab Experiments
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has several advantages and limitations for lab experiments. One of the advantages is its high affinity for specific receptors in the CNS, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. This compound also has good pharmacokinetic properties, which makes it a suitable candidate for in vivo studies (Mori et al., 2017). However, one of the limitations of this compound is its potential toxicity, which requires careful consideration when designing experiments.
Future Directions
There are several future directions for research on 1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine. One of the directions is to investigate the potential use of this compound as a therapeutic agent for various CNS disorders, including schizophrenia, depression, and anxiety disorders. Another direction is to explore the role of this compound in modulating the activity of the GABA system in different brain regions and its potential implications for the treatment of CNS disorders (Sakamoto et al., 2016). Additionally, further studies are needed to elucidate the potential side effects and toxicity of this compound and to develop safer derivatives with improved pharmacological properties.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific community due to its potential use in various applications. This compound can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound, including investigating its potential therapeutic use for various CNS disorders and exploring its role in modulating the activity of the GABA system.
Scientific Research Applications
1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has been studied for its potential use in various applications, including as an antipsychotic, antidepressant, and anxiolytic agent. Research has shown that this compound has a high affinity for serotonin (5-HT) and dopamine (DA) receptors, which are involved in the regulation of mood, behavior, and cognition (Mori et al., 2017). This compound has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is the main inhibitory neurotransmitter in the central nervous system (CNS) (Sakamoto et al., 2016).
Properties
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-15-6-3-4-8-18(15)24-16(2)19(22)21-11-9-20(10-12-21)14-17-7-5-13-23-17/h3-8,13,16H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMFSHLRRBGZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2-iodobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4731912.png)

![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4731925.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4731938.png)
![ethyl 5-methyl-2-[(4-nitrobenzoyl)amino]-4-oxo-4H-thieno[2,3-d][1,3]thiazine-6-carboxylate](/img/structure/B4731949.png)
![N-[2-(dimethylamino)ethyl]-4-(1-piperidinyl)benzamide](/img/structure/B4731957.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4731960.png)
![3-(4-chlorobenzyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4731974.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4731991.png)
![4-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4732009.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732015.png)
